Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is a synthetic organic compound that features a trifluoromethyl group and a piperazine moiety, which are significant in medicinal chemistry due to their biological activity. This compound is classified as an ester derived from benzoic acid, specifically a methyl ester, and it contains both a piperazine and a trifluoromethyl substituent, which may enhance its pharmacological properties.
The compound has been explored in various studies for its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting specific biological pathways. Research indicates that modifications to the piperazine ring and the benzoic acid structure can lead to compounds with improved efficacy against certain kinases involved in cancer pathways .
Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can be classified under:
The synthesis of methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate typically involves several key steps:
The reactions typically require controlled conditions such as temperature and time to optimize yields, which can range from 64% to 90% depending on the specific steps involved .
The molecular structure of methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can be described as follows:
This structure allows for various interactions with biological targets, potentially enhancing its activity as an inhibitor.
The compound can undergo several chemical reactions that are pertinent to its functionality:
Reactions involving this compound are typically carried out under controlled conditions to ensure selectivity and yield.
The mechanism of action involves binding to specific targets within cellular pathways, particularly kinases involved in signal transduction. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with target proteins.
Research indicates that compounds similar to methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can inhibit kinases like B-Raf, which is crucial in cancer cell proliferation . Binding studies reveal that structural modifications significantly affect binding affinity and selectivity towards specific kinase domains.
Relevant data regarding melting point, boiling point, and other physicochemical properties are essential for practical applications but require empirical determination through experimentation.
Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate has potential applications in:
The strategic incorporation of trifluoromethyl and piperazine moieties into hybrid molecular architectures represents a sophisticated approach in modern anticancer drug discovery. Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate exemplifies this design philosophy, serving as a critical synthetic precursor for advanced kinase inhibitors. Its structure integrates two pharmacologically privileged components: a lipophilic trifluoromethyl group that enhances membrane permeability and binding specificity, and a flexible ethylpiperazine unit that promotes solubility and target engagement. This molecular synergy addresses key challenges in oncology drug development, particularly against resistance-prone cancers driven by kinase mutations. As a versatile chemical building block, this ester intermediate enables efficient derivatization to biologically active amides, accelerating the discovery of compounds targeting oncogenic signaling pathways like RAS-RAF-MEK-ERK [9].
The trifluoromethyl (–CF₃) group is a cornerstone of rational medicinal chemistry due to its profound influence on the physicochemical and pharmacokinetic properties of bioactive molecules. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.35) creates a significant dipole moment, enhancing electrostatic interactions with target proteins. This effect is critical in kinase inhibition, where the –CF₃ group frequently occupies hydrophobic pockets adjacent to the ATP-binding site. Furthermore, its high lipophilicity (π = 0.88) improves cellular membrane penetration, while its metabolic stability resists oxidative degradation—a common limitation of alkyl or aryl groups [9].
In RAF kinase inhibitors, the meta-trifluoromethyl substitution on the terminal phenyl ring (as seen in clinical candidates like sorafenib analogs) contributes to nanomolar-level potency against oncogenic mutants. For example, quinoline-based diarylamides bearing this group exhibit IC₅₀ values of 0.114–0.128 µM against B-RAFV600E, outperforming non-fluorinated counterparts by >10-fold. The trifluoromethyl group’s steric bulk (van der Waals volume ~38 ų) also disrupts water networks in the kinase hinge region, strengthening hydrophobic binding [9].
Table 1: Impact of Trifluoromethyl Group on Kinase Inhibitor Efficacy
Compound Class | Target Kinase | IC₅₀ (Without –CF₃) | IC₅₀ (With –CF₃) | Selectivity Ratio (Mutant/WT) |
---|---|---|---|---|
Quinoline-diarylamides | B-RAFV600E | >1.5 µM | 0.114–0.128 µM | >100-fold [9] |
Pyrazolopyrimidines | B-RAFV600E | 92 nM | 15 nM | >50-fold [9] |
Benzothiazoles | Tie2/TrkA | N/A | 0.82–3.81 nM | Not reported [4] |
Piperazine derivatives constitute a "privileged scaffold" in kinase inhibitor development due to their exceptional conformational adaptability and hydrogen-bonding capacity. The piperazine ring’s chair-to-chair inversion enables dynamic adjustment to diverse binding pockets, while its two nitrogen atoms (pKa ~6.1 and ~9.8 for protonated forms) facilitate salt bridges with Asp/ Glu residues in kinase allosteric sites. When substituted with an ethyl group at the N4-position, as in 4-ethylpiperazine, the scaffold gains enhanced brain penetration and metabolic stability by reducing CYP3A4-mediated N-dealkylation compared to N-methyl analogs [7] [6].
In Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate, the piperazine is tethered via a methylene bridge (–CH₂–), extending its spatial reach toward solvent-exposed regions. This design mimics FDA-approved kinase inhibitors:
Table 2: Piperazine-Containing Kinase Inhibitors in Anticancer Research
Compound | Piperazine Substitution | Kinase Targets (IC₅₀) | Cellular Potency |
---|---|---|---|
KST016366 [4] | 4-Ethylpiperazine | Tie2 (0.82 nM), TrkA (3.81 nM), ABL-1 (53 nM) | GI₅₀ = 19 nM (KM12 colon cancer) |
GNF-7 [9] | Unsubstituted piperazine | B-RAFV600E (6.1 nM), AblT315I (61 nM) | Not reported |
Quinoline 17b [9] | 4-Methylpiperazine-methyl | B-RAFV600E (0.128 µM), C-RAF (0.0653 µM) | GI₅₀ = 1.60 µM (melanoma) |
Compound IV [9] | 4-Methylpiperazine-methyl | B-RAFV600E (51 nM), EGFR (8 nM) | Not reported |
The molecular integration of trifluoromethyl and ethylpiperazine groups creates synergistic advantages for overcoming limitations of conventional kinase inhibitors:
Synthetic routes to Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate typically commence with commercially available 4-methyl-3-(trifluoromethyl)benzoic acid. Key steps include:
Figure 1: Synthetic Pathway and Key Derivatives
4-Methyl-3-(trifluoromethyl)benzoic acid → (CH₃OH, H₂SO₄) → Methyl 4-methyl-3-(trifluoromethyl)benzoate → (NBS, AIBN) → Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate → (N-Ethylpiperazine, K₂CO₃) → Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate
This ester serves as a versatile precursor for amide-coupled inhibitors, such as N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide derivatives, which exhibit sub-micromolar activity across melanoma, colon, and lung cancer models [10] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3